molecular formula C18H24ClN3O2 B1678375 Pancopride CAS No. 121650-80-4

Pancopride

Cat. No.: B1678375
CAS No.: 121650-80-4
M. Wt: 349.9 g/mol
InChI Key: DBQMQBCSKXTCIJ-MRXNPFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pancopride is synthesized through a series of chemical reactions involving the formation of its core structure, which includes a 1-azabicyclo[2,2,2]octane ring system. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The process also involves rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pancopride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

Pancopride has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of 5-hydroxytryptamine 3 receptor antagonists.

    Biology: Employed in research on neurotransmitter systems and receptor binding studies.

    Medicine: Investigated for its antiemetic properties in chemotherapy-induced nausea and vomiting.

    Industry: Utilized in the development of new antiemetic drugs and formulations

Mechanism of Action

Pancopride exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 3 receptors. This action inhibits the binding of serotonin, a neurotransmitter involved in the emetic response. By blocking these receptors, this compound effectively reduces nausea and vomiting induced by cytotoxic drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pancopride

This compound is unique due to its high potency and selectivity for the 5-hydroxytryptamine 3 receptors. Unlike some other antiemetics, it does not exhibit antidopaminergic activity, which reduces the risk of side effects such as extrapyramidal symptoms .

Properties

CAS No.

121650-80-4

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9 g/mol

IUPAC Name

4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide

InChI

InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1

InChI Key

DBQMQBCSKXTCIJ-MRXNPFEDSA-N

Isomeric SMILES

C1CC1COC2=CC(=C(C=C2C(=O)N[C@@H]3CN4CCC3CC4)Cl)N

SMILES

C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LAS 30451
LAS-30451
N-(1-azabicyclo(2.2.2)oct-3-yl)-2-cyclopropylmethoxy-4-amino-5-chlorobenzamide
pancopride
pancopride, (+-)-isome

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Nc1cc(OCC2CC2)c(C(=O)O)cc1Cl
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Synthesis routes and methods II

Procedure details

To a solution of 2-cyclopropylmethoxy-4-amino-5-chlorobenzoic acid (3.2 g; 0.0134 moles) in pyridine (15 ml), a solution of 3-aminoquinuclidine dihydrochloride (2.5 g; 0.0125 moles) and sodium hydroxide (0.5 g; 0.0125 moles) in water (15 ml) was added. To the resulting solution, N,N'-dicyclohexyl-carbodiimide (3.1 g; 0.0146 moles) was added and the mixture stirred at room temperature for 20 hours. An additional amount of N,N'-dicyclohexyl-carbodiimide (3.1 g; 0.0146 moles) was added and the mixture stirred for a further 24 hours. The insoluble solid was filtered off, washed with water and the solvent removed in vacuo at a temperature between 30° and 45° C. The solid residue was taken up in water, made alkaline with sodium hydroxide and a solid precipitated which was filtered off and dried to give N-(1-azabicyclo[2.2.2]oct-3-yl)-2-cyclopropylmethoxy-4-amino-5-chlorobenzamide (4.1 g) M.p. 183°-185° C. after recrystallisation from acetonitrile.
Name
2-cyclopropylmethoxy-4-amino-5-chlorobenzoic acid
Quantity
3.2 g
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2.5 g
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0.5 g
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15 mL
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15 mL
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3.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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